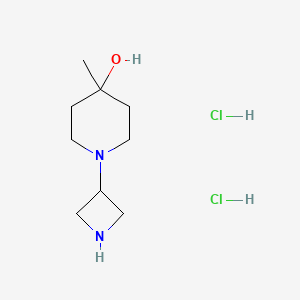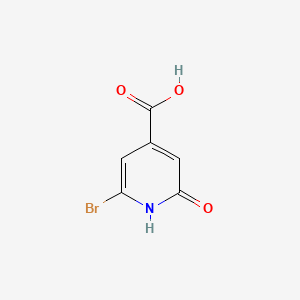
6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid”, there are related compounds that have been synthesized. For instance, 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid” include a molecular weight of 268.07 . The compound is a solid at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Pharmacology: Antimicrobial Potential
This compound has been explored for its antimicrobial properties. Derivatives of 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid have shown promising results against a range of microbial pathogens . The structural flexibility of this compound allows for the synthesis of various analogs that can be tested for their efficacy in inhibiting bacterial growth.
Organic Synthesis: Precursor for Drug Development
In organic synthesis, this compound serves as a versatile precursor for the development of a wide array of pharmaceutical drugs . Its reactivity enables the formation of complex molecules that are essential for the creation of new medicinal compounds with potential therapeutic applications.
Medicinal Chemistry: Structural Component
The compound is a key structural component in the design of new drugs. Its incorporation into larger molecular frameworks is crucial for the development of compounds with specific biological activities . The bromine atom, in particular, can be strategically replaced or used in further chemical transformations.
Industrial Applications: Synthesis of Chiral Molecules
Industrially, 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid is used in the synthesis of chiral molecules, which are important in the production of various pharmaceuticals . Chirality is a critical factor in the efficacy and safety of drugs, making this application highly significant.
Biotechnology Research: Bioorganic Studies
In biotechnology research, this compound is utilized in bioorganic studies to understand the interaction between organic molecules and biological systems . It helps in elucidating the mechanisms of drug action and in the discovery of new biologically active substances.
Environmental Applications: Research on Degradation Products
The environmental impact of pharmaceuticals and their degradation products is an area of growing concern. 6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid is studied for its environmental fate and the effects of its breakdown products on ecosystems.
Chemical Synthesis: Ligand Development
This compound is also significant in the field of chemical synthesis, where it is used to develop ligands for metal complexes . These ligands can catalyze various chemical reactions, including those that are environmentally friendly and sustainable.
Analytical Chemistry: Development of Analytical Methods
Finally, in analytical chemistry, researchers use this compound to develop new analytical methods for the detection and quantification of chemical substances. Its unique properties make it suitable as a standard or reagent in complex analytical procedures.
Safety and Hazards
The safety information for “6-Bromo-2-oxo-1,2-dihydropyridine-4-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-bromo-6-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEJDMRLIBFJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)
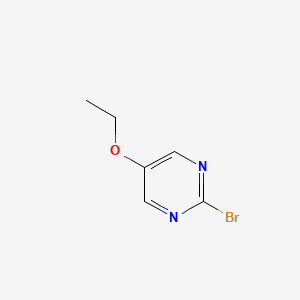
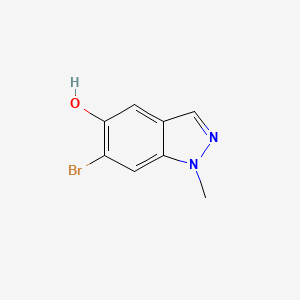
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378889.png)




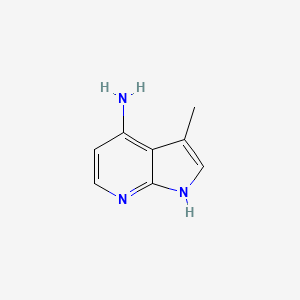
![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
